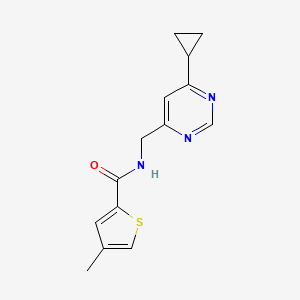
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methylthiophene-2-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The cyclopropyl group is a three-membered carbon ring. Carboxamide is a functional group that consists of a carbonyl (C=O) and an amine (NH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and thiophene rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The cyclopropyl group is likely to add some strain to the molecule due to its small ring size.
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrimidine ring can undergo reactions such as alkylation, acylation, and halogenation . The thiophene ring can participate in electrophilic aromatic substitution reactions . The carboxamide group can be involved in various reactions, such as hydrolysis and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents . The aromatic rings could contribute to its stability and possibly its color .
科学的研究の応用
Synthesis and Antimicrobial Activity
- Antimicrobial Activities : Research has shown that pyrimidine derivatives, such as those synthesized from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, exhibit significant in vitro antimicrobial activities. This includes compounds synthesized through reactions with aromatic aldehydes or cycloalkanones, highlighting the potential of these compounds in developing new antimicrobial agents (Bakhite, Al-Taifi, & Abdel-rahman, 2004).
Pharmacological Evaluation
- Anti-inflammatory and Analgesic Activities : Some pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic activities. These studies include the synthesis of new pyrimidine derivatives and their subsequent testing, indicating that certain compounds exhibit significant effects in these areas (Nofal, Fahmy, Zarea, & El-Eraky, 2011).
Synthesis and Characterization
- Synthesis Techniques : Research on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds showcases the versatility of pyrimidine derivatives. These studies provide insights into the chemical reactions used to create a variety of pyrimidine-based compounds, highlighting their potential applications in creating new materials with specific biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticancer and Anti-5-lipoxygenase Agents
- Anticancer Activities : Novel series of pyrazolopyrimidines derivatives have been synthesized and screened for their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating their potential as anticancer and anti-inflammatory agents. These compounds show promise for further development into therapeutic agents (Rahmouni et al., 2016).
Crystal Structure Analysis
- Structural Characterization : The crystal and molecular structures of certain pyrimidine derivatives have been determined, providing valuable information on their chemical properties and potential applications. These studies contribute to the understanding of how the structure of these compounds relates to their biological activities and stability (Richter et al., 2023).
作用機序
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic integrity.
Mode of Action
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound interferes with the DNA damage response pathway, potentially leading to the accumulation of DNA damage in cells.
特性
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-4-13(19-7-9)14(18)15-6-11-5-12(10-2-3-10)17-8-16-11/h4-5,7-8,10H,2-3,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJOGLLEKNQAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

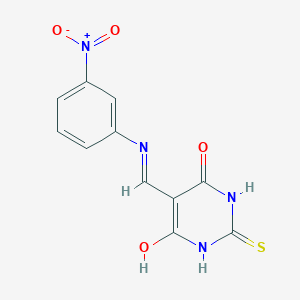
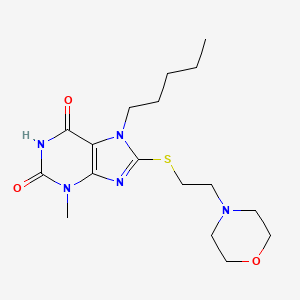
![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2915530.png)
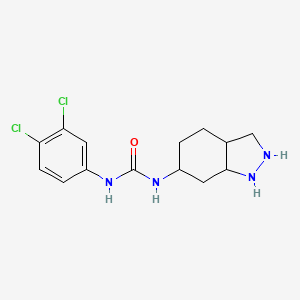

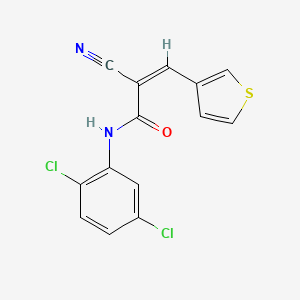
![3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole](/img/structure/B2915534.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2915536.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2915537.png)

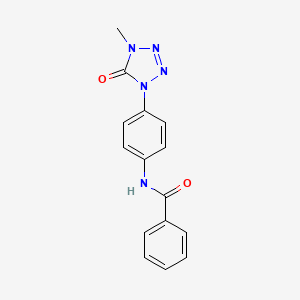

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)
